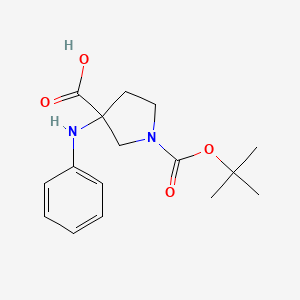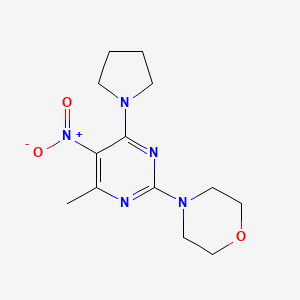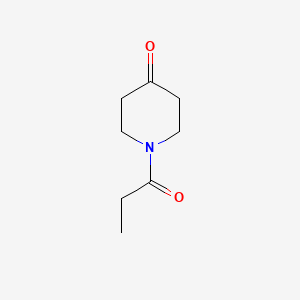
1-Propanoylpiperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanoylpiperidin-4-one is a chemical compound with the empirical formula C8H13NO2 and a molecular weight of 155.19 . It is a solid substance and is used in early discovery research .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring with a propanoyl group attached. The SMILES string representation of the molecule is O=C(CC)N(CC1)CCC1=O .
Physical And Chemical Properties Analysis
This compound is a solid substance . Its empirical formula is C8H13NO2 and it has a molecular weight of 155.19 .
Aplicaciones Científicas De Investigación
Neuroprotective Activity
1-Propanoylpiperidin-4-one derivatives have been studied for their neuroprotective activities. For instance, CP-101,606, a compound structurally related to this compound, has been identified as a neuroprotectant selective for forebrain neurons, especially in the hippocampus and outer layers of cortex. It exhibits potent protection against glutamate toxicity in hippocampal neurons through a high-affinity binding site distinct from the agonist and TCP binding sites of the NMDA receptor (Menniti et al., 1997). Additionally, CP-101,606 inhibits NMDA and injury-induced c-fos expression and cortical spreading depression in rodents, suggesting its role in blocking responses dependent on activation of NMDA receptors containing the NR2B subunit (Menniti et al., 2000).
Biosynthesis Applications
1,3-Propanediol (1,3-PD), a chemical related to this compound, is used as a monomer in the synthesis of valuable products like cosmetics and medicines. Its biosynthesis via genetically engineered strains, such as Clostridium butyricum and Klebsiella pneumoniae, presents an economically viable and environmentally friendly alternative to chemical synthesis. Research efforts focus on developing new strains through genetic engineering to enhance yield and overcome production barriers (Yang et al., 2018).
Antitumor Activity
Compounds derived from this compound have been explored for their antitumor properties. For example, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one showed significant antitumor activity against human hepatoma and melanoma cells. This compound’s synthesis, structure, and interaction with SHP2 protein highlight its potential in cancer treatment (Zhou et al., 2021).
Inhibitory Activity on Enzymes
Another application of derivatives of this compound is as inhibitors for various enzymes. For instance, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU), an inhibitor of soluble epoxide hydrolase, has been extensively used in research for modulating inflammation and protecting against hypertension and neuropathic pain. Its metabolism and efficacy in various disease models highlight the potential clinical application of such compounds (Wan et al., 2019).
Metabolic Engineering
This compound derivatives have also been explored in metabolic engineering. For example, efforts have been made to manipulate the sleeping beauty mutase operon for the production of 1-propanol in engineered Escherichia coli. This innovative approach aims to synthesize 1-propanol from succinate via propionyl-CoA by expressing key genes, highlighting the potential of metabolic engineering in producing alternative biofuels from bacteria (Srirangan et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 1-Propanoylpiperidin-4-one is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are involved in various physiological processes, including inflammation and pain sensation .
Mode of Action
This compound interacts with its target, the sEH enzyme, by inhibiting its activity . This inhibition leads to an increase in the levels of epoxy fatty acids, which have anti-inflammatory and analgesic effects .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolic pathway of epoxy fatty acids . This leads to an increase in the levels of these compounds, resulting in the suppression of inflammation and pain sensation . Additionally, the compound has been shown to upregulate the expression of tight junction proteins, which are crucial for maintaining the integrity of the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action include the upregulation of tight junction proteins and the suppression of inflammation and pain sensation . At the cellular level, the compound has been shown to decrease brain edema and increase the expression of claudin-5, occludin, and zonula occludens-1, which are tight junction proteins .
Propiedades
IUPAC Name |
1-propanoylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-8(11)9-5-3-7(10)4-6-9/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLXLZRNPULJIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91623-91-5 |
Source


|
| Record name | 1-propanoylpiperidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2622751.png)
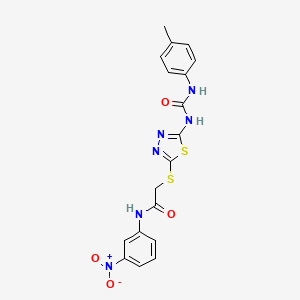
amine](/img/structure/B2622753.png)

![3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2622756.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2622757.png)
![N-benzyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2622758.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2622760.png)
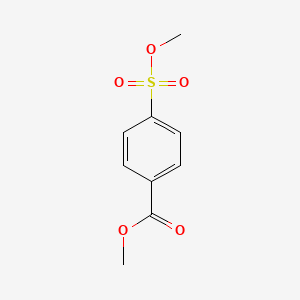
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropyl]acetamide](/img/structure/B2622766.png)
![Ethyl 5-hydroxy-2-methyl-4-[(4-phenylpiperazin-1-yl)methyl]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2622767.png)
